molecular formula C12H17NO7 B111292 2-Amino-2-(2,5-dimethoxyphenyl)ethanol oxalate CAS No. 1177348-03-6

2-Amino-2-(2,5-dimethoxyphenyl)ethanol oxalate

Cat. No.: B111292
CAS No.: 1177348-03-6
M. Wt: 287.27 g/mol
InChI Key: DNRUXKCMEASJPG-UHFFFAOYSA-N
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Description

2-Amino-2-(2,5-dimethoxyphenyl)ethanol oxalate is an organic compound with the molecular formula C10H15NO3. It is a derivative of 2,5-dimethoxyphenethylamine and is known for its applications in various scientific fields. This compound is characterized by its white to off-white crystalline appearance and is soluble in organic solvents like dimethyl sulfoxide and methanol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(2,5-dimethoxyphenyl)ethanol oxalate typically involves the following steps:

    Starting Material: The process begins with 2,5-dimethoxybenzaldehyde.

    Formation of Nitro Compound: The aldehyde is converted to 1-(2,5-dimethoxyphenyl)-2-nitroethanol through a nitroaldol reaction.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as sodium borohydride or hydrogen in the presence of a catalyst.

    Oxalate Formation: Finally, the amino alcohol is reacted with oxalic acid to form the oxalate salt.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Amino-2-(2,5-dimethoxyphenyl)ethanol oxalate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on neurotransmitter systems.

    Medicine: Investigated for its sympathomimetic properties, particularly in cardiovascular research.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The compound exerts its effects primarily through its interaction with alpha-adrenergic receptors. It acts as a direct-acting sympathomimetic agent, stimulating both arterial and venous systems without significant central nervous system effects. This leads to vasoconstriction and increased blood pressure .

Comparison with Similar Compounds

  • 2-Amino-1-(2,5-dimethoxyphenyl)ethanol
  • 2,5-Dimethoxyphenethylamine
  • 2,5-Dimethoxybenzaldehyde

Comparison:

Properties

IUPAC Name

2-amino-2-(2,5-dimethoxyphenyl)ethanol;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3.C2H2O4/c1-13-7-3-4-10(14-2)8(5-7)9(11)6-12;3-1(4)2(5)6/h3-5,9,12H,6,11H2,1-2H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNRUXKCMEASJPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(CO)N.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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